cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
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Overview
Description
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide is a chemical compound with the molecular formula C13H16FNO It is known for its unique structural features, including a fluorocyclopropyl group and a phenylethylacetamide moiety
Preparation Methods
The synthesis of cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene with a fluorinating agent under controlled conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with an intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group is known to enhance the compound’s binding affinity and selectivity, while the phenylethylacetamide moiety contributes to its overall stability and bioavailability. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide can be compared with other similar compounds, such as:
cis-2-chlorocyclopropyl)-N-(®-1-phenylethyl)acetamide: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
trans-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: The trans isomer has different stereochemistry, leading to variations in its chemical and biological properties.
cis-2-fluorocyclopropyl)-N-((S)-1-phenylethyl)acetamide: The (S)-enantiomer has a different configuration at the chiral center, which can influence its interactions with biological targets.
Properties
CAS No. |
127199-12-6 |
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Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1 |
InChI Key |
XWUIVRLWEGBPDB-DVVUODLYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Origin of Product |
United States |
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